

Revaprazan Hydrochloride: A Technical Guide to a Reversible Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Revaprazan Hydrochloride	
Cat. No.:	B118499	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

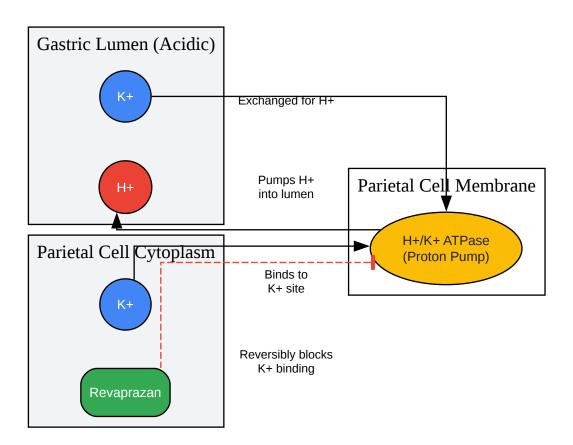
Revaprazan hydrochloride is a first-in-class reversible proton pump inhibitor, belonging to the class of potassium-competitive acid blockers (P-CABs). This technical guide provides an indepth overview of its core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and anti-inflammatory properties. Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the H+/K+ ATPase, revaprazan offers a distinct mechanism of reversible, potassium-competitive inhibition, leading to a rapid onset of action and potent acid suppression. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathways and development workflows to support further research and development in the field of acid-related disorders.

Chemical Properties and Synthesis

Revaprazan hydrochloride is chemically known as N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine hydrochloride.

Chemical Structure:

Molecular Formula: C22H24CIFN4


Molecular Weight: 398.9 g/mol

Mechanism of Action

Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase, the proton pump responsible for the final step of gastric acid secretion from parietal cells.[1] Unlike conventional PPIs, which require an acidic environment for activation and form covalent disulfide bonds with the proton pump, revaprazan's action is independent of the pump's activity state. It competes with K+ ions to bind to the potassium-binding site of the H+/K+ ATPase, leading to a rapid and potent inhibition of both basal and stimulated acid secretion.[1]

Signaling Pathway of Gastric Acid Secretion Inhibition

The following diagram illustrates the mechanism of action of revaprazan in inhibiting the gastric proton pump.

Click to download full resolution via product page

Caption: Mechanism of revaprazan's reversible inhibition of the H+/K+ ATPase.

Pharmacokinetics

Revaprazan is rapidly absorbed after oral administration. The pharmacokinetic parameters are dose-dependent.

Table 1: Pharmacokinetic Parameters of Revaprazan in

Healthy Male Volunteers

Dose	Cmax (ng/mL)	Tmax (hr)	AUCτ,ss (ng·hr/mL)	t1/2 (hr)
100 mg	235.5 ± 83.1	1.5 (1.0-3.0)	868.8 ± 264.4	2.2 ± 0.5
150 mg	352.8 ± 129.5	1.5 (1.0-4.0)	1345.9 ± 467.8	2.3 ± 0.6
200 mg	459.2 ± 168.1	1.5 (1.0-4.0)	1756.3 ± 638.1	2.4 ± 0.7

Data presented as mean \pm SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy male subjects.[2]

Pharmacodynamics

Revaprazan demonstrates a rapid and sustained dose-dependent increase in intragastric pH. The onset of action is observed from the first day of administration.

Table 2: Pharmacodynamic Effects of Revaprazan on Intragastric pH in Healthy Male Subjects

Dose	Parameter	Baseline	Day 1	Day 7
100 mg	Median 24-h pH	1.8	2.8	3.2
% Time pH > 4	12.5%	25.4%	31.8%	
150 mg	Median 24-h pH	1.7	3.2	3.9
% Time pH > 4	10.8%	33.2%	43.5%	
200 mg	Median 24-h pH	1.9	3.5	4.2
% Time pH > 4	14.2%	38.6%	48.7%	

Data sourced from a double-blind, three-way cross-over study in healthy male volunteers.[2]

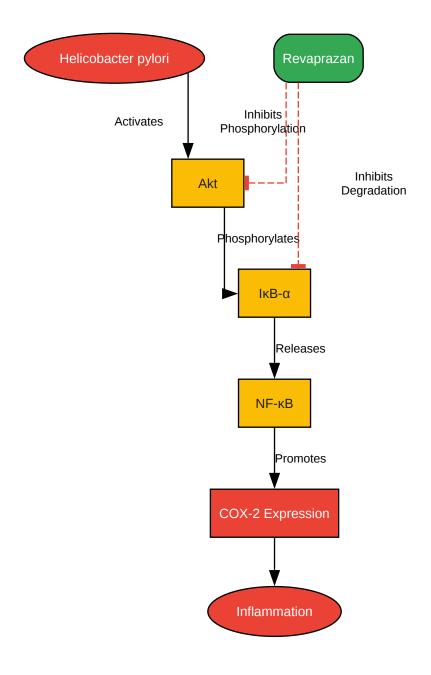
Clinical Efficacy

Clinical trials have demonstrated the efficacy of revaprazan in the treatment of acid-related disorders, with healing rates comparable to traditional PPIs.

Table 3: Clinical Efficacy of Revaprazan in Gastric and Duodenal Ulcers

Indication	Treatmen t	Duration	Healing Rate (Intention -to-Treat)	Comparat or	Healing Rate (Compara tor)	p-value
Gastric Ulcer	Revapraza n 200 mg/day	4-8 weeks	93.0%	Omeprazol e 20 mg/day	89.6%	0.3038
Duodenal Ulcer	Revapraza n 200 mg/day	4 weeks	91.7%	Omeprazol e 20 mg/day	91.3%	NS

Data for gastric ulcer from a Phase III, randomized, double-blind, multicenter trial.[3] Data for duodenal ulcer from a Phase III clinical trial. NS: Not Specified.



Anti-inflammatory Properties

Beyond its acid-suppressing effects, revaprazan has been shown to possess anti-inflammatory properties, particularly in the context of Helicobacter pylori-induced gastritis. It has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) by blocking the phosphorylation of $I\kappa B-\alpha$ and Akt signaling.[4]

Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates the proposed anti-inflammatory signaling pathway of revaprazan.

Click to download full resolution via product page

Caption: Revaprazan's anti-inflammatory signaling pathway.

Experimental Protocols In Vitro H+/K+ ATPase Inhibition Assay (General Protocol)

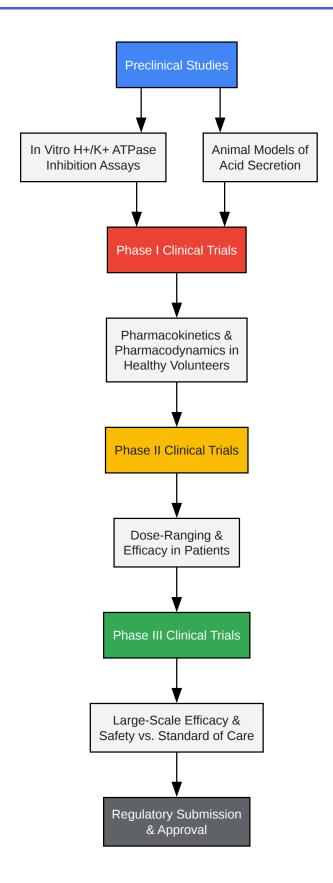
This protocol outlines a general method for assessing the inhibitory activity of compounds on H+/K+ ATPase.

- Enzyme Preparation: H+/K+ ATPase-rich microsomes are typically prepared from the gastric mucosa of rabbits or hogs. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.
- Assay Buffer: A typical assay buffer consists of Tris-HCl, MgCl2, and KCl at a physiological pH.
- Procedure: a. The enzyme preparation is pre-incubated with various concentrations of revaprazan or a standard inhibitor (e.g., omeprazole) for a specified time at 37°C.[5] b. The reaction is initiated by the addition of ATP.[5] c. The mixture is incubated for a defined period at 37°C. d. The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.[5] e. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Fiske-Subbarow method).
- Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.

Clinical Trial Methodology for Gastric Ulcer Efficacy

The following provides a representative methodology for a Phase III clinical trial evaluating revaprazan for gastric ulcer treatment.[3]

- Study Design: Randomized, double-blind, active-controlled, multicenter trial.
- Patient Population: Patients with endoscopically confirmed active benign gastric ulcers.



- Inclusion Criteria (General):
 - Age 18-75 years.
 - One or more active, benign gastric ulcers of a specified size (e.g., > 5 mm in diameter).
- Exclusion Criteria (General):
 - Malignant ulcers.
 - Severe concomitant diseases.
 - History of gastric surgery.
 - Use of other ulcer-healing drugs or NSAIDs during the study period.
- Treatment Arms:
 - Revaprazan (e.g., 200 mg once daily).
 - Active comparator (e.g., Omeprazole 20 mg once daily).
- Treatment Duration: 4 to 8 weeks.
- Primary Efficacy Endpoint: Endoscopically confirmed complete healing of the gastric ulcer.
- Secondary Efficacy Endpoints: Symptom relief, ulcer size reduction.
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Logical Workflow for Drug Development and Evaluation

The development of **revaprazan hydrochloride** followed a logical progression from preclinical evaluation to clinical validation.

Click to download full resolution via product page

Caption: Logical workflow of revaprazan's development and evaluation.

Conclusion

Revaprazan hydrochloride represents a significant advancement in the management of acidrelated disorders. Its unique mechanism as a reversible potassium-competitive acid blocker
provides a rapid and potent suppression of gastric acid, with a clinical efficacy profile
comparable to established PPIs. Furthermore, its demonstrated anti-inflammatory properties
suggest a potential for broader therapeutic applications. This technical guide provides a
comprehensive overview of the core scientific and clinical data on revaprazan, intended to
serve as a valuable resource for the scientific and drug development communities. Continued
research is warranted to further explore its long-term safety and efficacy in diverse patient
populations and to fully elucidate its pleiotropic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Proton-pump inhibitor Wikipedia [en.wikipedia.org]
- 2. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III Clinical Trial of Revaprazan (Revanex₽) for Gastric Ulcer [e-ce.org]
- 4. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- To cite this document: BenchChem. [Revaprazan Hydrochloride: A Technical Guide to a Reversible Proton Pump Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118499#revaprazan-hydrochloride-as-a-reversible-proton-pump-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com